Sobetirome
Overview
Description
Sobetirome, also known as GC-1 and QRX-431, is a thyromimetic drug . It binds selectively to the thyroid hormone (TH) receptor TRβ1, compared to TRα1 . It has been investigated for the treatment of dyslipidemia, obesity, Pitt–Hopkins syndrome, cholestatic liver disease, multiple sclerosis, bleomycin-induced lung fibrosis, and COVID-19 caused ARDS .
Synthesis Analysis
Sobetirome is a member of a class of compounds known as selective thyromimetics . These compounds are synthetic structural analogs of thyroid hormone that have tissue-specific thyroid hormone actions . The standard curve concentrations: 0, 0.1, 1, 10, 100, and 1000 pg/μL are reproducibly useful for analysis of tissue sobetirome concentrations after dosing mice (approximate average weight = 26 g) at a 1 mg/kg or 3.05 μmol/kg .
Molecular Structure Analysis
Sobetirome belongs to the class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Chemical Reactions Analysis
Sobetirome selectively binds to and activates TRβ over TRα . This receptor selectivity led to the hypothesis that sobetirome would lower cholesterol through activation of liver TRβ without stimulating cardiac function through TRα activation in the heart .
Physical And Chemical Properties Analysis
The average weight of Sobetirome is 328.4022 and its chemical formula is C20H24O4 .
Scientific Research Applications
Dyslipidemia
- Field : Medical Science, specifically Endocrinology .
- Application : Sobetirome has been investigated for its potential to lower cholesterol levels . It selectively binds to the main hepatic form of the thyroid hormone (TH) receptor, TRb1, stimulating hepatic pathways that lower cholesterol .
- Methods : Sobetirome was administered in preclinical animal studies and Phase I human clinical trials .
- Results : Sobetirome showed excellent results in lowering cholesterol without obvious harmful side effects .
Obesity
- Field : Medical Science, specifically Endocrinology .
- Application : Sobetirome has been suggested as a potential treatment for obesity .
Pitt-Hopkins Syndrome
- Field : Medical Science, specifically Neurology .
- Application : Sobetirome has been used in a mouse model of Pitt-Hopkins syndrome, an autism spectrum disorder .
- Methods : The compound was shown to restore myelination defects in the mouse model .
- Results : The treatment resulted in functional rescue, improving electrophysiology and behavior .
Cholestatic Liver Disease
- Field : Medical Science, specifically Hepatology .
- Application : Sobetirome has been investigated for its potential to treat cholestatic liver disease .
Multiple Sclerosis
- Field : Medical Science, specifically Neurology .
- Application : Sobetirome has been suggested as a potential treatment for multiple sclerosis .
- Methods : The compound was shown to prevent nerve cell damage and promote cell survival in a mouse model of multiple sclerosis .
- Results : The treatment resulted in substantial motor improvements .
COVID-19 caused ARDS
- Field : Medical Science, specifically Pulmonology .
- Application : Sobetirome has been suggested as a potential treatment for Acute Respiratory Distress Syndrome (ARDS) caused by COVID-19 .
Hard-to-Treat Dyslipidemias
- Field : Medical Science, specifically Endocrinology .
- Application : Sobetirome has been suggested as a potential treatment for hard-to-treat dyslipidemias .
Short-Term Controlled Weight Loss
- Field : Medical Science, specifically Endocrinology .
- Application : Sobetirome may also have applications in short-term controlled weight loss .
Adrenoleukodystrophy
- Field : Medical Science, specifically Neurology .
- Application : Sobetirome has been suggested as a potential treatment for Adrenoleukodystrophy .
Idiopathic Pulmonary Fibrosis
- Field : Medical Science, specifically Pulmonology .
- Application : Sobetirome has been suggested as a potential treatment for Idiopathic Pulmonary Fibrosis .
Myelin Repair
- Field : Medical Science, specifically Neurology .
- Application : Sobetirome has been used to promote significant myelin repair in the brain and spinal cord of mouse demyelinating models .
Infectious Diseases
- Field : Medical Science, specifically Infectious Diseases .
- Application : Sobetirome has been suggested as a potential treatment for certain infectious diseases .
Respiratory Diseases
- Field : Medical Science, specifically Pulmonology .
- Application : Sobetirome has been suggested as a potential treatment for certain respiratory diseases .
Nervous System Diseases
- Field : Medical Science, specifically Neurology .
- Application : Sobetirome has been suggested as a potential treatment for certain nervous system diseases .
Congenital Disorders
- Field : Medical Science, specifically Genetics .
- Application : Sobetirome has been suggested as a potential treatment for certain congenital disorders .
Endocrinology and Metabolic Disease
properties
IUPAC Name |
2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZTOHXCZPOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891557 | |
Record name | Sobetirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sobetirome | |
CAS RN |
211110-63-3 | |
Record name | Sobetirome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211110-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sobetirome [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211110633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sobetirome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07425 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sobetirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOBETIROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ31741E9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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